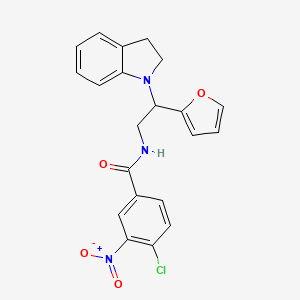

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-nitrobenzamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been identified as a potential therapeutic target for several types of cancer, including breast, ovarian, and pancreatic cancer.

Aplicaciones Científicas De Investigación

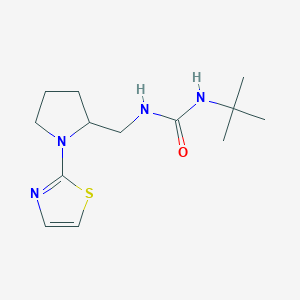

Synthesis and Chemical Reactivity

- Versatile Synthesis of Heterocycles : Research has demonstrated the synthesis of indole, cinnoline, and benzothiazine derivatives from nitroaryl compounds, showcasing the versatility of such structures in generating nitrogen-containing heterocycles, which could imply the potential of similar compounds for diverse synthetic applications (Butin et al., 1997).

- Crystal Engineering : Studies on molecular tapes via hydrogen and halogen bonds reveal intricate interactions in crystal structures. The research on nitrobenzamide compounds highlights the importance of these interactions for crystal engineering, potentially applicable to designing new materials (Saha et al., 2005).

Biological Applications

- Antimicrobial and Antioxidant Activity : Synthesis and investigation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have been shown to exhibit significant antimicrobial and antioxidant activities, suggesting the potential therapeutic applications of structurally related compounds (Devi et al., 2010).

Advanced Materials and Chemical Properties

- Nanoparticles and Nanocrystals : Research on nickel(II) complexes of similar nitrobenzamide compounds has led to the synthesis and characterization of nanoparticles and nanocrystals, highlighting applications in materials science and nanotechnology (Saeed et al., 2013).

Synthetic Methodologies

- Synthetic Techniques for Heterocycles : The preparation of furo[3,2-b]indole derivatives and their applications in creating new heterocyclic ring systems suggest the potential of similar compounds for developing novel synthetic methodologies (Tanaka et al., 1979).

Mecanismo De Acción

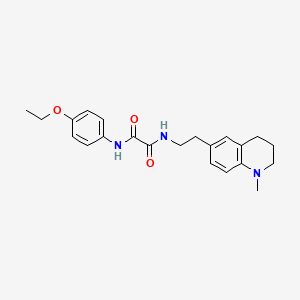

Indole Derivatives

Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

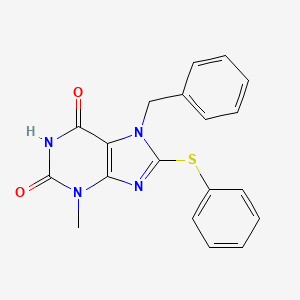

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propiedades

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNAHZDEASOGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)

![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)